

In-Depth Technical Guide: Ethyl 3-[4-(chloromethyl)phenyl]propanoate

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Compound of Interest

Compound Name: Ethyl 3-[4-(chloromethyl)phenyl]propanoate

Cat. No.: B027110

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CAS Number: 107859-99-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-[4-(chloromethyl)phenyl]propanoate is a versatile bifunctional molecule serving as a key intermediate in the synthesis of a range of organic compounds, most notably in the pharmaceutical industry. Its structure, featuring a reactive chloromethyl group and an ethyl propanoate chain attached to a central phenyl ring, allows for sequential chemical modifications, making it a valuable building block in multi-step synthetic routes. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its significant applications in drug discovery and development, with a particular focus on its role as a precursor to the antihistamine drug Bilastine. The document also explores its potential, though currently less substantiated, role as a histone deacetylase (HDAC) inhibitor and its relevance in research concerning neurological and inflammatory conditions.

Chemical Properties and Data

This section summarizes the key physicochemical properties of **Ethyl 3-[4-(chloromethyl)phenyl]propanoate**.

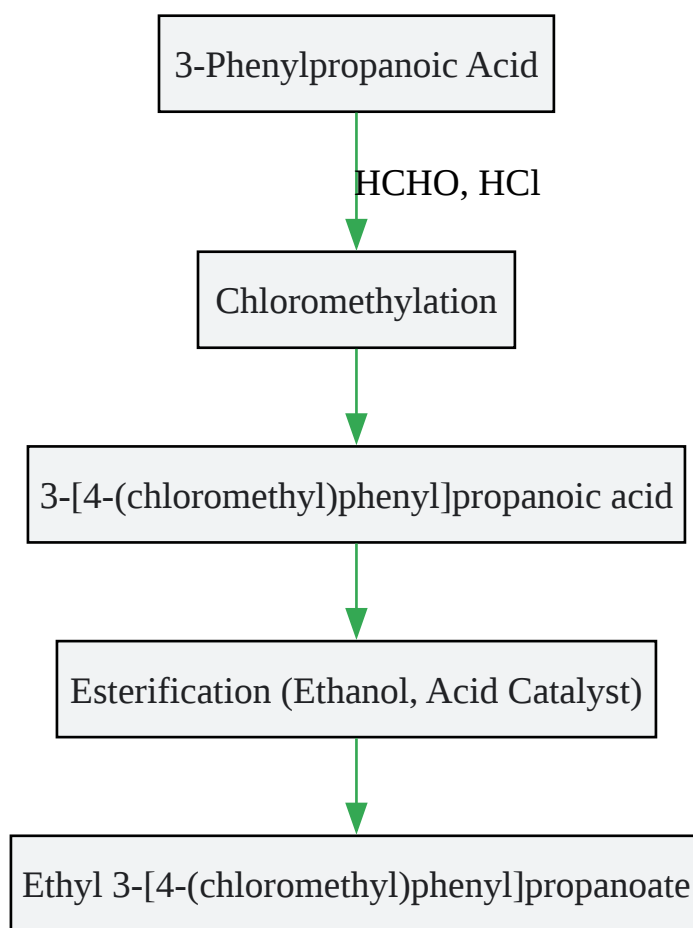
Property	Value	Reference
CAS Number	107859-99-4	[1]
Molecular Formula	C ₁₂ H ₁₅ ClO ₂	[1]
Molecular Weight	226.7 g/mol	[1]
IUPAC Name	ethyl 3-[4-(chloromethyl)phenyl]propanoate	[1]
Appearance	Not specified, likely a liquid or low-melting solid	
Purity	Commercially available up to 100%	[1]
InChI Key	XZWKWKHEMBGWKX-UHFFFAOYSA-N	[1]

Synthesis and Experimental Protocols

The primary synthetic route to **Ethyl 3-[4-(chloromethyl)phenyl]propanoate** is through the esterification of 3-[4-(chloromethyl)phenyl]propanoic acid.

General Synthesis Pathway

The synthesis can be conceptualized as a two-step process starting from 3-phenylpropanoic acid:



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Caption: General synthesis workflow for **Ethyl 3-[4-(chloromethyl)phenyl]propanoate**.

Detailed Experimental Protocol: Esterification

While specific, detailed, and peer-reviewed protocols for the synthesis of **Ethyl 3-[4-(chloromethyl)phenyl]propanoate** are not readily available in the public domain, a standard Fischer esterification procedure can be adapted from general organic synthesis knowledge.^[1]

Materials:

- 3-[4-(chloromethyl)phenyl]propanoic acid
- Anhydrous ethanol
- Concentrated sulfuric acid (catalyst)

- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-[4-(chloromethyl)phenyl]propanoic acid in an excess of anhydrous ethanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess ethanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **Ethyl 3-[4-(chloromethyl)phenyl]propanoate**.
- The crude product can be further purified by vacuum distillation or column chromatography on silica gel to achieve high purity.

Quantitative Data:

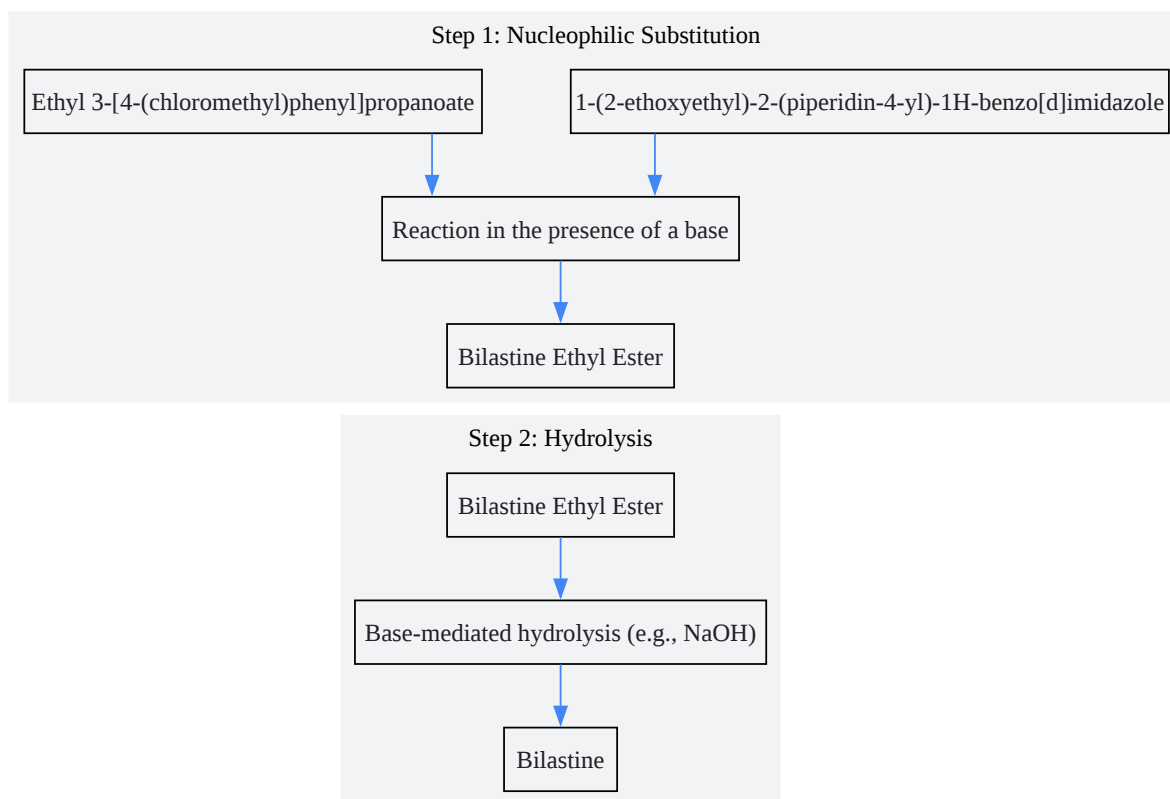
- **Yield:** While a specific yield for this reaction is not cited in the available literature, similar esterification reactions can be optimized to achieve yields in the range of 67-91%.^[1]
- **Purity:** The purity of the final product can be assessed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Commercial suppliers report purities of up to 100%.^[1]

Applications in Drug Discovery and Development

The primary and most well-documented application of **Ethyl 3-[4-(chloromethyl)phenyl]propanoate** is as a key intermediate in the synthesis of the second-generation antihistamine, Bilastine.

Synthesis of Bilastine: An Experimental Workflow

Bilastine is a selective H1 histamine receptor antagonist used for the treatment of allergic rhinoconjunctivitis and urticaria. The synthesis of Bilastine from **Ethyl 3-[4-(chloromethyl)phenyl]propanoate** involves a nucleophilic substitution reaction followed by hydrolysis.



HDAC Inhibitor (e.g., Ethyl 3-[4-(chloromethyl)phenyl]propanoate derivative)

Inhibition

Histone Deacetylase (HDAC)

Leads to

Histone Hyperacetylation

Chromatin Relaxation

Gene Transcription Activation

Cell Cycle Arrest

Apoptosis

Tumor Suppression

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References

- 1. Ethyl 3-[4-(chloromethyl)phenyl]propanoate | 107859-99-4 | Benchchem [benchchem.com]
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